2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline
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Overview
Description
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline is a specialty product for proteomics research . It has a molecular formula of C14H19F3N2O and a molecular weight of 288.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline are not explicitly mentioned in the search results. We know its molecular formula is C14H19F3N2O and its molecular weight is 288.31 , but further details such as melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis Approaches : Research has developed methods for synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, showcasing the utility of similar compounds in creating complex chemical structures (Gong & Kato, 2004).
- Chemical Reactions with Piperidine : In the study of ionic liquid catalysis, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead was used to activate both aniline and dimethyl carbonate, demonstrating the importance of piperidine structures in enhancing reactivity (Zhang et al., 2010).
Material Science and Luminescence
- In Luminescent Materials : Research on luminescent materials has utilized piperidine derivatives. For example, europium (III) complexes with piperidine showed strong photoluminescence emissions, indicating potential applications in material science (Moriguchi et al., 2017).
Catalysis and Organic Synthesis
- Catalysis and Synthesis of Heterocycles : Piperidine derivatives have been used as catalysts in the synthesis of complex heterocycles, such as quinazoline and fused isoindolinone structures, demonstrating the versatility of these compounds in organic synthesis (Wu et al., 2021).
- Synthesis of Insecticidal Compounds : Piperazine derivatives, synthesized using methods involving piperidine structures, have shown selective insecticidal bioactivities, indicating their potential in agricultural applications (Shen et al., 2013).
Medicinal Chemistry
- Development of Pharmaceutical Agents : Piperidine structures have been instrumental in the synthesis of pharmaceutical agents, such as hypobetalipoproteinemic agents, showcasing their significance in medicinal chemistry (Lednicer et al., 1979).
Future Directions
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)11-4-5-13(12(18)10-11)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMXKPYXDIADDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline |
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